N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have explored various approaches. Some common synthetic strategies include:
Condensation Reactions: These reactions combine appropriate starting materials to form the core structure.
Functional Group Transformations: Introduction of the allyloxy group and other substituents.
Oxidation Steps: Conversion of the thiazine ring to its 5,5-dioxide form.
Chemical Reactions Analysis
Oxidation: The sulfur atom in the thiazine ring undergoes oxidation to form the 5,5-dioxide.
Substitution Reactions: Various functional groups (e.g., halo, alkyl, aryl) can be substituted at different positions on the ring.
Major Products: The final compound results from these reactions.
Scientific Research Applications
This compound has diverse applications:
Antimicrobial: It exhibits antimicrobial properties.
Antiviral: Potential antiviral activity.
Antihypertensive: Investigated for its effects on blood pressure.
Antidiabetic: Relevant in diabetes research.
Anticancer: Under study for its potential against cancer.
KATP Channel Modulation: Interaction with KATP channels.
AMPA Receptor Modulation: Influence on AMPA receptors .
Mechanism of Action
Targets: Molecular targets involved in its effects.
Pathways: Signaling pathways influenced by the compound.
Comparison with Similar Compounds
While I don’t have an exhaustive list, this compound’s uniqueness lies in its structure. Researchers often compare it to related benzothiadiazine derivatives.
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-(4-prop-2-enoxyphenyl)benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O4S/c1-3-15-30-19-12-10-18(11-13-19)25-24(27)17-9-14-22-21(16-17)20-7-5-6-8-23(20)31(28,29)26(22)4-2/h3,5-14,16H,1,4,15H2,2H3,(H,25,27) |
InChI Key |
KNSRQGGNECTWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC=C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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